4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine IUPAC name and synonyms
4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine IUPAC name and synonyms
An In-depth Technical Guide to 4'-(Anthracen-9-yl)-2,2':6',2''-terpyridine
Executive Summary
This technical guide provides a comprehensive overview of 4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine, a molecule of significant interest at the intersection of materials science and coordination chemistry. Structurally, it is a terpyridine ligand functionalized with a bulky, photoluminescent anthracene moiety. This unique combination imparts a dual functionality: the terpyridine core acts as a robust tridentate chelator for a wide range of metal ions, while the anthracene unit serves as a highly active fluorophore. This document details the compound's nomenclature, synthetic pathways, physicochemical properties, and established applications, with a forward-looking perspective on its potential in advanced materials and as a molecular tool for researchers and drug development professionals.
Chemical Identity and Nomenclature
Precise identification is critical for scientific communication and procurement. The compound is most systematically named based on the terpyridine framework, a convention widely accepted in coordination chemistry.
The formal IUPAC name for this compound is 4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine [1]. However, due to its structural class, it is frequently referred to by synonyms that emphasize the core terpyridine scaffold.
| Identifier | Value | Source |
| IUPAC Name | 4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine | PubChem[1] |
| Primary Synonym | 4'-(9-Anthracenyl)-2,2':6',2''-terpyridine | PubChem[1] |
| Other Synonyms | 4'-(Anthracen-9-yl)-2,2':6',2''-terpyridine, 4-(9-anthryl)-2,6-bis(2-pyridyl)pyridine | PubChem[1] |
| CAS Number | 163087-28-3 | PubChem[1] |
| Molecular Formula | C₂₉H₁₉N₃ | PubChem[1] |
| Molecular Weight | 409.5 g/mol | PubChem[1] |
Synthesis and Characterization
The synthesis of 4'-substituted terpyridines is a well-established field, typically relying on condensation reactions to construct the central pyridine ring. The most common and efficient approach is a variation of the Kröhnke condensation, which offers high yields and modularity.
Synthetic Strategy: The Kröhnke Condensation
The causality behind choosing the Kröhnke condensation lies in its reliability and the commercial availability of the necessary precursors. The strategy involves a double condensation of an α,β-unsaturated ketone with a pyridinium salt in the presence of a base and an ammonia source. For the title compound, the key intermediate is an anthracenyl-functionalized chalcone.
The overall logic of the synthesis is to first prepare the chalcone (an α,β-unsaturated ketone) bearing the anthracene moiety and then use this to build the central pyridine ring of the terpyridine system in a one-pot reaction.
Experimental Protocol (Representative)
This protocol is a self-validating system; successful isolation and characterization of the chalcone intermediate in Step 1 is a prerequisite for proceeding to Step 2.
Step 1: Synthesis of 1-(Anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (Chalcone Intermediate)
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Reagents: 9-Anthraldehyde (1.0 eq), 2-Acetylpyridine (1.1 eq), Sodium Hydroxide (2.0 eq), Ethanol, Deionized Water.
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Procedure:
-
Dissolve 9-anthraldehyde and 2-acetylpyridine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
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A precipitate will form. Allow the reaction to stir for 4-6 hours at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
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Dry the yellow solid product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
-
Validation: Confirm the structure of the chalcone via ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 4'-(Anthracen-9-yl)-2,2':6',2''-terpyridine
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Reagents: Chalcone from Step 1 (1.0 eq), 2-Acetylpyridine (1.5 eq), Ammonium Acetate (excess, ~20 eq), Acetic Acid (solvent).
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Procedure:
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Combine the chalcone, 2-acetylpyridine, and a large excess of ammonium acetate in glacial acetic acid.
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Heat the mixture to reflux (approx. 120 °C) and maintain for 6-8 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a large beaker of cold water or a dilute ammonium hydroxide solution to neutralize the acetic acid.
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A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash extensively with water.
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Purify the crude solid by column chromatography on silica gel, typically using a solvent system such as dichloromethane/ethyl acetate or hexane/ethyl acetate[2][3].
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Final Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.
Core Properties and Molecular Insights
Structural and Electronic Properties
The molecule's structure is characterized by a central pyridine ring linked to two other pyridine rings at the 2 and 6 positions, with a large, planar anthracene group at the 4' position. X-ray crystallography studies on analogous compounds, such as 4-(anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine, reveal that the anthracene ring is typically oriented nearly perpendicular to the central pyridine ring, with a dihedral angle of approximately 75.7°[4][5]. This twisted conformation minimizes steric hindrance but also electronically isolates the anthracene fluorophore from the terpyridine's π-system to some extent, which is crucial for its photophysical behavior.
Photophysical Properties
The strong fluorescence of this compound is a direct consequence of the anthracene moiety. Anthracene and its derivatives are renowned fluorophores used in applications like organic light-emitting diodes (OLEDs) and triplet-triplet annihilation upconversion systems[6][7].
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Absorption: The UV-Vis absorption spectrum is expected to show sharp, vibronically-structured bands below 400 nm, characteristic of the S₀ → S₁ (π-π*) transitions of the anthracene core[7].
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Emission: Upon excitation, the molecule exhibits strong blue fluorescence, also characteristic of the anthracene unit. The emission properties can be sensitive to the solvent environment and are significantly modulated upon coordination to metal ions.
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Quantum Yield: While substitutions can sometimes decrease the fluorescence quantum yield of anthracene, appropriately designed derivatives can maintain high emission efficiency[6].
Applications in Research and Development
The dual nature of this ligand—a chelator and a fluorophore—opens up a wide array of applications.
Coordination Polymers and Materials Science
The terpyridine unit is an excellent tridentate ligand for forming stable complexes with a variety of transition metal ions (e.g., Zn²⁺, Cd²⁺, Ru²⁺, Fe²⁺). This property is exploited in the construction of coordination polymers and metal-organic frameworks (MOFs)[8].
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Luminescent Sensors: When the ligand coordinates to a metal ion, its fluorescence can be either quenched or enhanced. This change in emission can be used to selectively detect specific metal ions. For example, coordination polymers based on similar dipyridyl-anthracene ligands have been used for the highly sensitive and selective detection of Cr₂O₇²⁻ in water[9].
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Gas Adsorption: Porous frameworks built from these ligands can exhibit selective gas adsorption properties, with demonstrated high selectivity for CO₂ over N₂[9].
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OLEDs and Upconversion: The inherent emissive properties of the anthracene core make this and related molecules prime candidates for use as emitters in OLEDs or as annihilators in triplet-triplet annihilation photon upconversion (TTA-UC) systems[6].
Potential in Drug Development and Chemical Biology
While this specific molecule is not an approved drug, its structural motifs are highly relevant to medicinal chemistry. The pyridine scaffold is a privileged structure, appearing in a vast number of FDA-approved drugs for indications ranging from cancer to infectious diseases[10].
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Fluorescent Probes: The molecule can be used as a fluorescent probe for bio-imaging. Its ability to chelate metal ions could be harnessed to visualize fluctuations of biologically relevant cations like Zn²⁺ within cells.
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Metalloenzyme Inhibitors: Many enzymes rely on a metal cofactor for their activity. A strong chelating agent like a terpyridine can be designed to target the active site of such metalloenzymes, acting as an inhibitor.
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Drug Delivery Scaffolds: The rigid structure could serve as a scaffold to which pharmacophores are attached. The coordination with a metal center could be used as a strategy for targeted drug delivery or for creating multi-modal therapeutic agents.
Conclusion
4'-(Anthracen-9-yl)-2,2':6',2''-terpyridine is a highly versatile molecule whose value lies in its synergistic combination of a robust metal-binding domain and a vibrant fluorophore. Its well-defined synthesis and predictable coordination behavior make it a reliable building block for materials scientists creating functional polymers, sensors, and optoelectronic devices. For drug development professionals and chemical biologists, it represents a powerful scaffold for creating fluorescent probes and targeted therapeutic agents. The continued exploration of this and structurally related compounds promises to yield further innovations across multiple scientific disciplines.
References
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Wang, H. W., Ren, J., Ye, W. B., & Yang, J. X. (2012). 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1210. [Link]
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Housecroft, C. E., & Constable, E. C. (2013). Coordination polymers with 4′-(4-(anthracen-9-yl)phenyl)- and 4′-(4-(naphthalen-1-yl)phenyl)-4,2′:6′,4″-terpyridines. Polyhedron, 52, 1112-1119. [Link]
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Zhao, M., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. ResearchGate. [Link]
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Askes, S. H. C., et al. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(43), 10266-10274. [Link]
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